3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidine
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Overview
Description
3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidine is a complex organic compound that features a unique combination of benzodioxole, bromothiophene, and pyrrolidine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidine typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and bromothiophene intermediates, followed by their coupling with pyrrolidine under specific reaction conditions. Common reagents used in these reactions include palladium catalysts, base, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like sodium hydride (NaH) or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Benzodioxole derivatives: Known for their biological activities and used in medicinal chemistry.
Bromothiophene derivatives:
Pyrrolidine derivatives: Widely used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidine stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(5-bromothiophen-2-yl)sulfonylpyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4S2/c16-14-3-4-15(22-14)23(18,19)17-6-5-11(8-17)10-1-2-12-13(7-10)21-9-20-12/h1-4,7,11H,5-6,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJFCAYCEQCGFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(S4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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